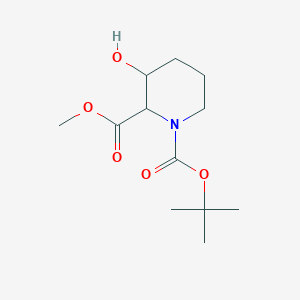Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate
CAS No.:
Cat. No.: VC13639450
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21NO5 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl 3-hydroxypiperidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
| Standard InChI Key | DSCVRGCAXJUTEM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O |
Introduction
The Boc group enhances solubility in organic solvents, while the hydroxyl and ester groups contribute to polar interactions .
Synthesis and Manufacturing
The synthesis of Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate can be conceptualized through modifications of established routes for related piperidine derivatives.
Boc Protection and Esterification
A plausible route involves:
-
Boc Protection: Starting with 3-hydroxypiperidine, protection of the amine using di-tert-butyl dicarbonate (BocO) under basic conditions yields 1-Boc-3-hydroxypiperidine .
-
Carboxylation and Esterification: Oxidation of the C2 position to a carboxylic acid followed by methyl esterification using methanol and a catalytic acid (e.g., HSO) completes the structure.
Scheme 1:
This pathway mirrors methods used for 1-Boc-3-piperidone synthesis, where Oppenauer oxidation is employed to introduce ketone groups .
Biocatalytic Approaches
Enzymatic asymmetric reduction or ketoreductase-mediated processes, as reported for (S)-1-Boc-3-hydroxypiperidine, could be adapted to achieve stereocontrol at the C3 hydroxyl group . For example, ketoreductases catalyze the reduction of 1-Boc-3-piperidone to the (S)-alcohol with >99% enantiomeric excess (ee), which could subsequently undergo esterification .
Pharmacological and Industrial Applications
Role in Drug Synthesis
Piperidine derivatives are pivotal in oncology and neurology. For instance:
-
Ibrutinib: The (S)-1-Boc-3-hydroxypiperidine intermediate is critical for synthesizing this Bruton’s tyrosine kinase inhibitor . Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate could serve a similar role in prodrug formulations or analogs.
-
Alzheimer’s Therapeutics: Piperidine scaffolds are explored for acetylcholinesterase inhibition, with ester groups modulating blood-brain barrier permeability .
Future Directions and Challenges
Scalability of Synthesis
Current methods for related compounds face yield limitations (e.g., 35% over 13 steps) . Flow chemistry or continuous biotransformation systems could improve efficiency.
Expanding Therapeutic Indications
Exploration of this compound’s efficacy in diabetes and autoimmune diseases is warranted, given the role of piperidines in GPCR modulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume